

Application Notes and Protocols for the Solid-Phase Extraction of Carbaryl

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Compound of Interest

Compound Name: Carbaryl

Cat. No.: B1668338

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Introduction

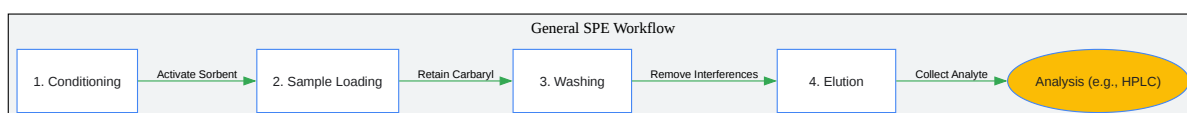
Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum N-methylcarbamate insecticide widely used in agriculture and residential settings. Due to its potential toxicity and persistence in the environment, regulatory bodies have established maximum residue limits (MRLs) for **carbaryl** in various matrices, including water and food.[1] The determination of **carbaryl** at trace levels often requires a sample preparation step to remove interfering substances and preconcentrate the analyte to a level suitable for instrumental analysis. Solid-Phase Extraction (SPE) is a highly effective and widely adopted sample preparation technique for this purpose, offering advantages such as high recovery, low solvent consumption, and ease of automation compared to traditional liquid-liquid extraction.[2][3]

This document provides detailed application notes and protocols for the preconcentration of **carbaryl** from various samples using different SPE-based methodologies, including conventional cartridge-based SPE, on-line SPE, and advanced techniques utilizing novel sorbent materials like metal-organic frameworks (MOFs) and magnetic nanoparticles.

Principle of Solid-Phase Extraction (SPE)

Solid-phase extraction is a technique used to isolate and concentrate analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. The process generally involves four key steps:

- **Conditioning/Solvation:** The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.
- **Sample Loading:** The sample is passed through the sorbent bed. The analyte and some impurities are retained on the sorbent through various interaction mechanisms (e.g., hydrophobic, polar, ion-exchange).
- **Washing:** An appropriate solvent is passed through the sorbent to remove weakly bound interferences while the analyte of interest remains adsorbed.
- **Elution:** A strong solvent is used to disrupt the analyte-sorbent interactions and elute the concentrated analyte for subsequent analysis.



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Figure 1: A diagram illustrating the general workflow of solid-phase extraction for analyte preconcentration.

Sorbent Materials for Carbaryl Extraction

A variety of sorbent materials have been successfully employed for the solid-phase extraction of **carbaryl**. The choice of sorbent depends on the sample matrix, the required selectivity, and the analytical technique used for detection.

- **Reversed-Phase Silica (C8, C18):** Octadecyl (C18) and octyl (C8) bonded silica are the most common reversed-phase sorbents. They effectively retain non-polar to moderately polar compounds like **carbaryl** from aqueous samples.[4][5]

- **Carbon-Based Sorbents:** Materials like graphitized carbon black (GCB) and multiwalled carbon nanotubes (MWCNTs) offer strong retention for a wide range of organic compounds, including **carbaryl**, due to their large surface area and π - π interaction capabilities.[\[6\]](#)[\[7\]](#) The adsorption capacity of MWCNTs has been shown to be greater than that of activated carbon.[\[6\]](#)
- **Polymeric Sorbents:** These sorbents, such as styrene-divinylbenzene, provide high capacity and are stable over a wide pH range, making them suitable for various environmental water samples.
- **Novel Materials:** Recent research has focused on advanced materials to improve extraction efficiency and selectivity.
 - **Metal-Organic Frameworks (MOFs):** These are porous materials with high surface areas and tunable structures.[\[1\]](#) Magnetic MOFs have been synthesized and used for the magnetic solid-phase extraction (MSPE) of **carbaryl**, demonstrating high adsorption capacities.[\[8\]](#)[\[9\]](#)
 - **Magnetic Nanoparticles (MNPs):** MNPs, often coated with a suitable functional group (e.g., surfactants like SDS or covalent organic frameworks), allow for rapid extraction from large sample volumes without the need for centrifugation or filtration, a technique known as dispersive or magnetic solid-phase extraction (d-SPE or MSPE).[\[10\]](#)[\[11\]](#)[\[12\]](#)

Data Presentation

The performance of various SPE methods for **carbaryl** preconcentration is summarized in the tables below.

Table 1: Performance of Different SPE Sorbents for **Carbaryl** Preconcentration

Sorbe nt Materi al	SPE Techni que	Matrix	Recov ery (%)	RSD (%)	LOD	LOQ	Precon centrat ion Factor	Refere nce
C18 Cartridg e	Off-line SPE	Surface & Ground Water	N/A	N/A	>0.01 ppb	0.03 ppb	N/A	[4]
Multiwal led Carbon Nanotu bes	Off-line SPE	Tap & Surface Water	92.2 - 103.9	0.4 - 7.0	0.01 - 0.05 µg/L	0.08 - 0.2 µg/L	N/A	[6]
A100 Al- based MOFs	DSPME	Food & Water	≥91	0.8 - 1.9	0.01 mg/L	0.03 mg/L	45	[1]
Fe-Al MMH@ MOF	MSPE	Fruits & Vegeta bles	71.5 - 122.8	<6.7 (intra- day)	0.005 - 0.090 µg/L	0.015 - 0.300 µg/L	Up to 184	[8] [9]
COF@ Fe ₃ O ₄ Nanopa rticles	MSPE	Food Sample s	96.0 - 107.4	N/A	0.012 µg/kg	N/A	N/A	[10]
SDS- coated Fe ₃ O ₄ MNPs	Nanopa rticle- based SPE	Environ mental Water	84.5 - 91.9	6.2	2.1 µg/L	6.9 µg/L	20	[11] [12] [13]
CTAB- modifie d Zeolite NaY	VA-D-µ- SPE	Agricult ural Product s	N/A	N/A	0.004 - 4.000 mg/kg	N/A	N/A	[14]

N/A: Not Available in the cited source. LOD: Limit of Detection. LOQ: Limit of Quantification. RSD: Relative Standard Deviation. DSPME: Dispersive Solid-Phase Microextraction. MSPE: Magnetic Solid-Phase Extraction. VA-D- μ -SPE: Vortex-Assisted Dispersive Micro-Solid Phase Extraction.

Experimental Protocols

Protocol 1: Conventional SPE of Carbaryl from Water using C18 Cartridges

This protocol is based on the methodology for extracting **carbaryl** from surface and ground water for LC/MS/MS analysis.^[4]

Materials:

- Mega Bond Elut C18 SPE columns (1 g, 6 mL)
- Methanol (HPLC grade)
- Type I Water
- Sample (25 mL)

Procedure:

- Column Conditioning: Condition the C18 SPE column by passing 10 mL of methanol followed by 10 mL of Type I water at a flow rate of approximately 2 drops/second. Do not allow the column to go dry.
- Sample Loading: Load 25 mL of the water sample onto the conditioned column at a flow rate of approximately 1 drop/second. Discard the eluate.
- Washing:
 - Wash the column with 5 mL of 25% methanol in water. Discard the eluate.
 - Wash the column again with 5 mL of 50% methanol in water. Discard the eluate.

- Elution: Elute the retained **carbaryl** with 5 mL of 75% methanol in water. Collect the eluate.
- Final Preparation: Add approximately 5 mL of Type I water to the collected eluate to bring the final volume to 10 mL. If the solution is cloudy, filter it through a 0.45 µm syringe filter before analysis by LC/MS/MS.

Protocol 2: Dispersive Solid-Phase Microextraction (DSPME) with MOFs

This protocol describes the preconcentration of **carbaryl** from water/ethanol solutions using A100 Al-based MOFs.^[1]

Materials:

- A100 Al-based MOFs (20 mg)
- Sample solution in water/ethanol (45 mL)
- Phosphate buffer solution (for pH adjustment)
- Ethyl acetate (eluent)
- Centrifuge

Procedure:

- Adsorption:
 - Place 20 mg of the A100 Al-based MOFs into a centrifuge tube.
 - Add 45 mL of the sample solution.
 - Adjust the apparent pH of the mixture to 5 using the phosphate buffer.
 - Shake the mixture for 120 minutes to allow for **carbaryl** adsorption onto the MOF.
- Sorbent Separation: Centrifuge the mixture at 1000 rpm for 10 minutes to separate the sorbent.

- Elution:
 - Discard the supernatant.
 - Add 1 mL of ethyl acetate to the sorbent pellet to elute the adsorbed **carbaryl**.
 - Vortex or shake to ensure complete desorption.
- Analysis: Collect the ethyl acetate eluate for analysis by UPLC-TMS.

Protocol 3: Magnetic Solid-Phase Extraction (MSPE) with Magnetic MOFs

This protocol is adapted from a method using a magnetic MOF derived from terephthalic acid for carbamate extraction from fruits and vegetables.[8]

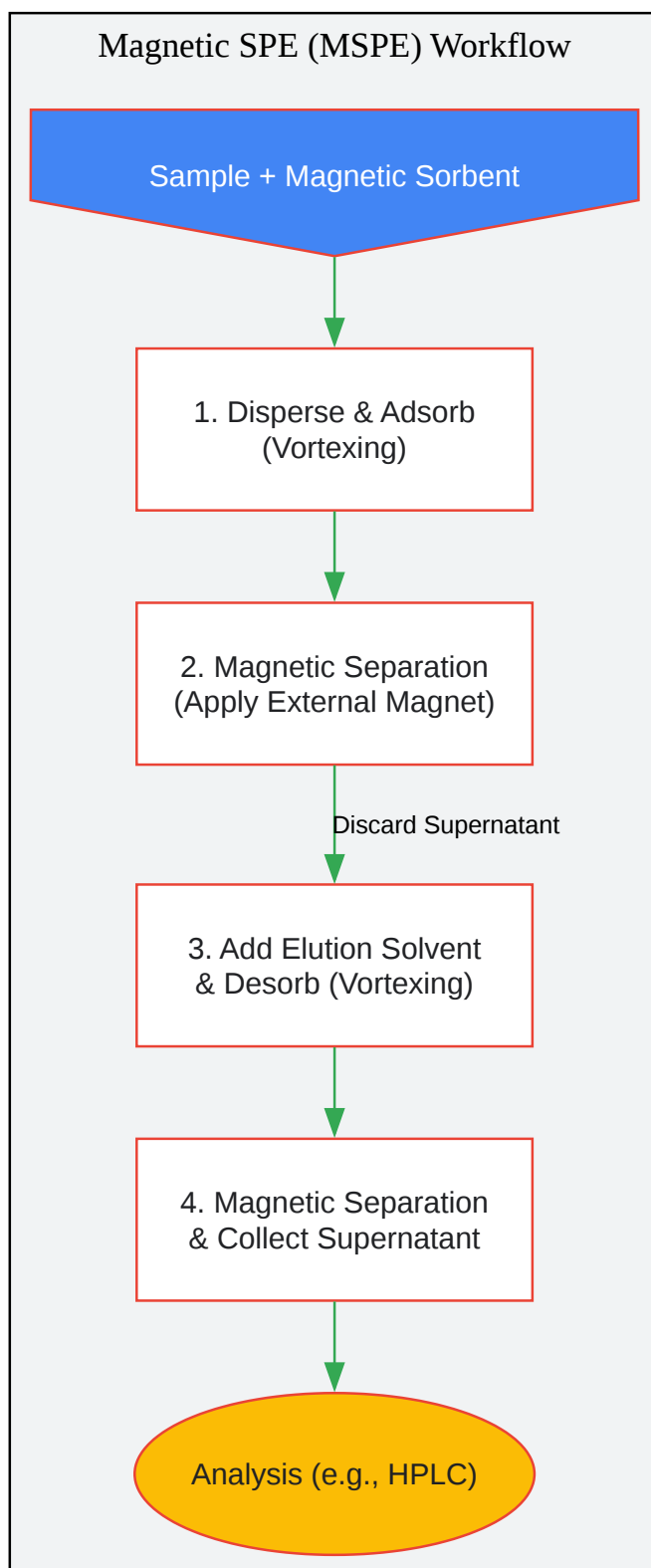
Materials:

- Fe–Al MMH@MOF(Fe–H₂BDC) sorbent (10 mg)
- Sample solution (10 mL, pH 6-7)
- Acetonitrile (desorption solvent)
- Vortex mixer
- External magnet

Procedure:

- Adsorption:
 - Add 10 mg of the magnetic sorbent to 10 mL of the sample solution in a vial.
 - Vortex the mixture for 45 seconds to facilitate the adsorption of **carbaryl** onto the sorbent.
- Magnetic Separation: Place a strong external magnet against the side of the vial to aggregate the sorbent. Decant and discard the supernatant.

- Desorption:
 - Remove the external magnet.
 - Add 0.5 mL of acetonitrile to the vial.
 - Vortex for 45 seconds to desorb the **carbaryl** from the sorbent.
- Final Collection: Place the external magnet against the vial again. Carefully collect the acetonitrile supernatant for HPLC analysis.



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Figure 2: Workflow for Magnetic Solid-Phase Extraction (MSPE) of **Carbaryl**.

Protocol 4: On-line SPE-HPLC for Water Analysis

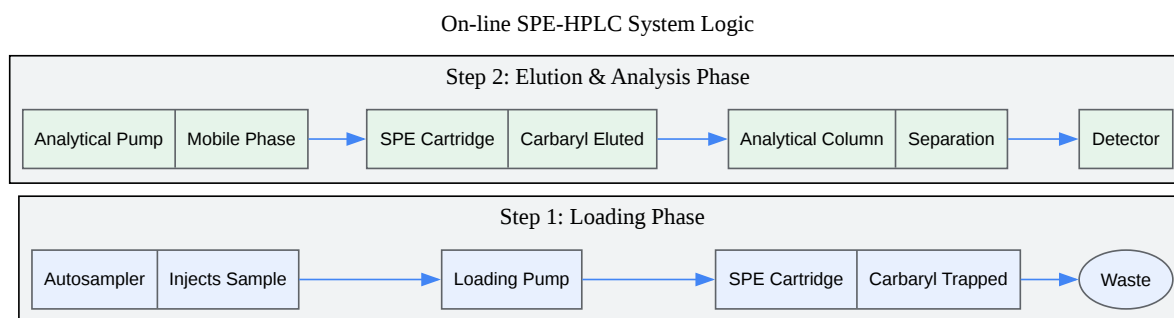
This section describes the general setup for automated on-line SPE coupled with HPLC for the rapid analysis of **carbaryl** in water samples, based on published methods.[\[2\]](#)[\[15\]](#)

System Configuration:

- An HPLC system equipped with a dual-gradient pump or a dedicated loading pump.
- An autosampler capable of large-volume injections.
- A column-switching valve.
- An SPE cartridge (e.g., Thermo Scientific Dionex SolEx HRP cartridge).
- An analytical column (e.g., Thermo Scientific Acclaim 120 C18).
- A UV or other suitable detector.

General Procedure:

- **Sample Loading:** The autosampler injects a large volume (e.g., 2.5 - 10 mL) of the water sample. The loading pump pushes the sample through the SPE cartridge, where **carbaryl** is retained. The sample matrix is flushed to waste.
- **Elution and Separation:** The column-switching valve redirects the mobile phase from the analytical pump through the SPE cartridge in the reverse direction. This elutes the trapped **carbaryl** and transfers it to the analytical column for separation.
- **Detection:** The separated **carbaryl** is detected as it exits the analytical column.
- **Re-equilibration:** The SPE cartridge is re-equilibrated with the initial mobile phase conditions before the next injection. The entire process is automated and controlled by chromatography data system software.



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Figure 3: Simplified logic of an on-line SPE-HPLC system showing the two main phases.

Conclusion

Solid-phase extraction is a versatile and robust technique for the preconcentration of **carbaryl** from diverse and complex matrices. The choice of SPE format—from traditional cartridges and on-line systems to advanced dispersive methods using magnetic nanomaterials—allows for significant flexibility in method development.[2][10] The development of novel sorbents like MOFs and functionalized nanoparticles continues to enhance extraction efficiency, selectivity, and analytical sensitivity, enabling the reliable determination of **carbaryl** at trace levels required to meet regulatory standards.[1][8] The protocols and data presented here demonstrate the broad applicability and effectiveness of SPE for **carbaryl** analysis in research and routine monitoring.

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